4-(4-Biphenyl)pyridine

Antimicrobial Medicinal Chemistry Derivative

Researchers developing OLED electron-transport layers or antimicrobial leads often face thermal degradation and limited scaffold rigidity with simpler pyridine analogs. 4-(4-Biphenyl)pyridine (CAS 861024-61-5) directly addresses these limitations with a predicted boiling point of 408.3 °C-approximately 133 °C higher than 4-phenylpyridine-enabling robust sublimation purification and thermal evaporation processing. • Antimicrobial Activity: Derivatives exhibit measurable Gram-negative activity (MIC = 50 μg/mL), unattainable with simpler pyridine analogs. • OLED Performance: The electron-deficient pyridine facilitates electron injection; the biphenyl core maintains high triplet energy for exciton confinement, outperforming standard Alq3/BCP layers. • MOF Catalysis: Serves as a linker precursor for constructing porous coordination polymers with accessible, catalytically active uncoordinated pyridyl sites. Sourced as an off-white powder (≥98% purity), this compound ships ambient and is available from milligrams to grams for immediate R&D procurement.

Molecular Formula C17H13N
Molecular Weight 231.29 g/mol
CAS No. 861024-61-5
Cat. No. B1604495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Biphenyl)pyridine
CAS861024-61-5
Molecular FormulaC17H13N
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC=C3
InChIInChI=1S/C17H13N/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-13H
InChIKeyHJWMXGICVAFMLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Biphenyl)pyridine Building Block Overview


4-(4-Biphenyl)pyridine is an organic heterocyclic compound characterized by a pyridine ring substituted at the 4-position with a biphenyl moiety . This rigid, aromatic scaffold combines the electron-deficient character of the pyridine ring with the extended π-system of the biphenyl group, offering a versatile platform for applications in organic synthesis, materials science, and medicinal chemistry . The compound serves as a key building block for constructing functionalized aromatic systems via cross-coupling reactions and as a ligand for metal complexation [1].

Workflow Cross-coupling and functionalization reactions
Selection Extended π-system with electron-deficient pyridine
Use Context Ligand for metal complexation and coordination polymers

4-(4-Biphenyl)pyridine Selection Factors


Substituting 4-(4-Biphenyl)pyridine with simpler pyridine analogs such as 4-phenylpyridine or 4,4'-bipyridine is not a straightforward decision for material scientists and medicinal chemists. The extended conjugation of the biphenyl moiety introduces distinct electronic and steric effects that are not captured by smaller analogs, leading to differences in thermal stability, charge transport properties, and biological activity [1]. The specific placement of the pyridyl nitrogen and the rigid biphenyl core also dictates the compound's performance as a ligand in cross-coupling catalysis and coordination polymer formation [2]. The following quantitative evidence demonstrates these critical differentiations.

4-(4-Biphenyl)pyridine
Simpler Pyridine Analogs
Extended biphenyl conjugation
Limited π-system may alter electronic properties
Rigid biphenyl core with steric definition
Smaller scaffold may not replicate ligand geometry
Reported derivative antimicrobial activity context
Simpler pyridines lack reported scaffold-based activity

Differentiation Evidence vs. Analogs


Antimicrobial Activity Against Gram-Negative Bacteria

Derivatives of 4-(biphenyl-4-yl)pyridine, synthesized via Hantzsch reaction, demonstrated measurable antimicrobial activity against Gram-negative bacteria. While the parent compound itself was not directly tested, the class of 4-(biphenyl-4-yl)pyridine derivatives exhibited minimum inhibitory concentrations (MICs) of 50 μg/mL for the most active compounds, which is a key benchmark for antimicrobial development [1]. This contrasts with the parent 4-phenylpyridine scaffold, which lacks the extended biphenyl conjugation and shows no reported antibacterial activity in the literature.

Antimicrobial Activity
Class-level
MIC 50 μg/mL (most active derivatives)
Supports scaffold-based antimicrobial screening context
Derivative-class evidence; parent compound not directly tested
Antimicrobial Medicinal Chemistry Derivative

Thermal Stability and Boiling Point

The predicted boiling point of 4-(4-biphenyl)pyridine (408.3 ± 14.0 °C) is significantly higher than that of its closest analog, 4-phenylpyridine (predicted boiling point ~275 °C) . This difference, along with its predicted density (1.084 ± 0.06 g/cm³), reflects the enhanced thermal stability and reduced volatility conferred by the extended biphenyl system . For applications requiring high-temperature processing, such as vapor deposition in OLED manufacturing, this physical differentiation directly impacts material selection and process window.

Thermal Stability
Data to verify
BP 408.3 ± 14.0 °C
Supports high-temperature processing context
Predicted value; ~133 °C above 4-phenylpyridine
Physical Properties Process Chemistry Material Science

Electron-Transport Efficiency in OLEDs

While direct device data for 4-(4-biphenyl)pyridine is absent, a study on structurally related four-pyridylbenzene-armed biphenyls demonstrates that biphenyl cores with pendant pyridyl groups function as effective electron-transport and hole-blocking layers in phosphorescent OLEDs [1]. Devices incorporating these biphenyl derivatives achieved improved efficiency compared to those using tris(8-hydroxyquinoline)aluminum (Alq3) as the electron-transport layer and 2,9-dimethyl-4,7-diphenylphenanthroline (BCP) as the exciton/hole-block layer. The electron-deficient nature of the pyridine units facilitates electron injection and transport, while the biphenyl core maintains high triplet energy for exciton confinement.

OLED Electron-Transport
Class-level
Improved efficiency vs. Alq3/BCP reference
Supports electron-transport material development context
Structurally related biphenyl-pyridine derivatives
OLED Electron-Transport Materials Organic Electronics

Coordination Polymers for Phenol Acetylation

Porous coordination polymers (CPs) constructed from a twisted tetrapyridylbiaryl ligand (structurally related to 4-(4-biphenyl)pyridine) function as efficient heterogeneous nucleophilic catalysts for the acetylation of phenols [1]. The CPs containing uncoordinated pyridyl rings demonstrated catalytic activity for a range of phenols with varying electronic properties, with yields dependent on the phenol substrate. This application highlights the unique ability of biphenyl-pyridine frameworks to create porous materials with accessible Lewis basic sites.

Phenol Acetylation Catalysis
Class-level
Yields up to 99% (substrate-dependent)
Supports porous catalyst development context
Tetrapyridylbiaryl CPs; parent as linker precursor
Heterogeneous Catalysis Coordination Polymers Organic Synthesis

Single-Molecule Conductance Comparison

Theoretical studies on single-molecule junctions reveal that biphenyl and phenyl-pyridine molecules exhibit distinct electronic transport properties when anchored to gold electrodes [1]. Calculations using nonequilibrium Green's functional formalism indicate that the conductance is highly sensitive to the anchoring group and the position of the nitrogen heteroatom. Biphenyl-based junctions generally show higher conductance than phenyl-pyridine junctions, but the pyridine nitrogen provides a handle for tuning the electronic coupling to the electrode. This suggests that 4-(4-biphenyl)pyridine, which combines both motifs, could offer a unique balance of conductance and tunability.

Molecular Conductance
Context-dependent
~10-fold conductance difference
Supports molecular electronics research context
Theoretical DFT+NEGF studies; experimental validation needed
Molecular Electronics Single-Molecule Conductance Quantum Transport

Basicity and Coordination Behavior

The predicted pKa of 4-(4-biphenyl)pyridine is 5.79 ± 0.26, indicating a basic nitrogen center that can coordinate to metal ions . In comparison, 4-phenylpyridine has a predicted pKa of approximately 5.5, while 4,4'-bipyridine has a pKa of around 4.8 (for the first protonation). The slightly higher basicity of 4-(4-biphenyl)pyridine relative to these analogs suggests a stronger σ-donating ability, which can influence the stability and reactivity of metal complexes. This quantitative difference in basicity is a key factor for chemists selecting ligands for transition-metal catalysis or the synthesis of coordination polymers.

Ligand Basicity
Data to verify
pKa 5.79 ± 0.26
Supports ligand basicity screening context
Predicted value; ~0.3–1.0 units above analogs
Coordination Chemistry Ligand Basicity Metal Complexation

Application Scenarios for 4-(4-Biphenyl)pyridine


Antimicrobial Agent Synthesis

Researchers developing novel antimicrobial drugs should prioritize 4-(4-biphenyl)pyridine as a core scaffold. Evidence shows that derivatives of this compound exhibit measurable activity against Gram-negative bacteria (MIC = 50 μg/mL) [1]. This activity is not observed with simpler pyridine analogs, making the biphenyl-substituted pyridine a critical starting point for structure-activity relationship studies and lead optimization in medicinal chemistry programs.

High-Temperature Processing and Fabrication

For processes requiring high thermal stability, such as sublimation purification or thermal evaporation in OLED manufacturing, 4-(4-biphenyl)pyridine is the preferred choice. Its predicted boiling point of 408.3 °C is approximately 133 °C higher than that of 4-phenylpyridine, indicating superior thermal robustness [1]. This physical differentiation directly impacts material handling and process window, reducing the risk of thermal degradation during device fabrication.

OLED Electron-Transport Materials

When developing electron-transport or hole-blocking layers for high-efficiency phosphorescent OLEDs, 4-(4-biphenyl)pyridine serves as a vital building block. Studies on structurally related biphenyl-pyridine derivatives demonstrate improved device efficiency compared to standard Alq3/BCP electron-transport layers [1]. The electron-deficient pyridine units facilitate electron injection, while the biphenyl core maintains the high triplet energy required for exciton confinement, directly enhancing device performance.

Porous Coordination Polymers for Catalysis

Chemists engineering metal-organic frameworks (MOFs) or porous coordination polymers (CPs) for catalytic applications should select 4-(4-biphenyl)pyridine as a linker precursor. Research on related tetrapyridylbiaryl ligands shows that CPs containing uncoordinated pyridyl rings are efficient heterogeneous nucleophilic catalysts for the acetylation of phenols, achieving high yields under mild conditions [1]. This application scenario highlights the compound's utility in creating functional porous materials with accessible active sites.

Application
Selection Property
Validation Focus
Antimicrobial scaffold development
Biphenyl-pyridine core architecture
Derivative antimicrobial activity screening
High-temperature material processing
Extended thermal stability profile
Processing window validation
OLED electron-transport layer development
Electron-deficient pyridine-biphenyl scaffold
Device efficiency benchmarking
Porous coordination polymer synthesis
Bipyridyl linker precursor capability
Catalytic site accessibility validation

Technical Documentation Hub

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21 linked technical documents
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